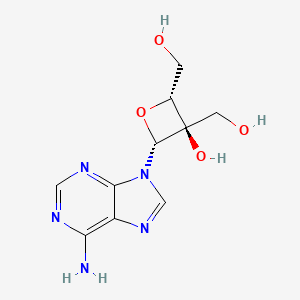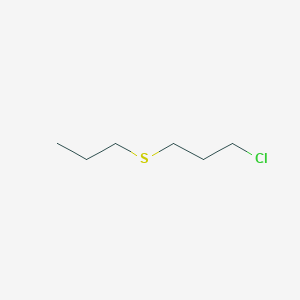
Propane, 1-chloro-3-(propylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane, 1-chloro-3-(propylthio)- is an organic compound with the molecular formula C6H13ClS. It is a derivative of propane, where a chlorine atom and a propylthio group are attached to the first and third carbon atoms, respectively. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1-chloro-3-(propylthio)- typically involves the reaction of 1-chloropropane with propylthiol in the presence of a base. The reaction can be carried out under mild conditions, often using a solvent such as ethanol or acetone. The general reaction scheme is as follows:
CH3CH2CH2Cl+CH3CH2CH2SH→CH3CH2CH2SCH2CH2CH2Cl
Industrial Production Methods
In an industrial setting, the production of Propane, 1-chloro-3-(propylthio)- may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
化学反応の分析
Types of Reactions
Propane, 1-chloro-3-(propylthio)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the sulfur-containing group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of propane derivatives with modified sulfur groups.
科学的研究の応用
Propane, 1-chloro-3-(propylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Propane, 1-chloro-3-(propylthio)- involves its interaction with various molecular targets. The chlorine atom and the propylthio group can participate in nucleophilic substitution and oxidation-reduction reactions, affecting the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use and the conditions under which it is applied.
類似化合物との比較
Similar Compounds
Propane, 1-chloro-3-iodo-: Similar structure but with an iodine atom instead of a propylthio group.
3-Chloro-1-propanethiol: Contains a thiol group instead of a propylthio group.
Propane, 1-bromo-3-chloro-: Contains a bromine atom instead of a propylthio group.
Uniqueness
Propane, 1-chloro-3-(propylthio)- is unique due to the presence of both a chlorine atom and a propylthio group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
115412-57-2 |
|---|---|
分子式 |
C6H13ClS |
分子量 |
152.69 g/mol |
IUPAC名 |
1-chloro-3-propylsulfanylpropane |
InChI |
InChI=1S/C6H13ClS/c1-2-5-8-6-3-4-7/h2-6H2,1H3 |
InChIキー |
HLNCNJLUHNYBBC-UHFFFAOYSA-N |
正規SMILES |
CCCSCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


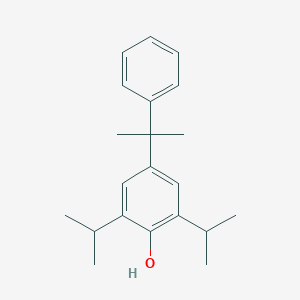
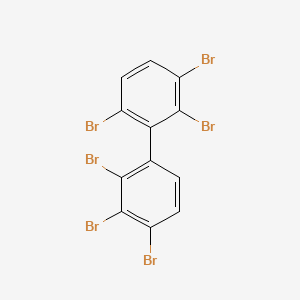
![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
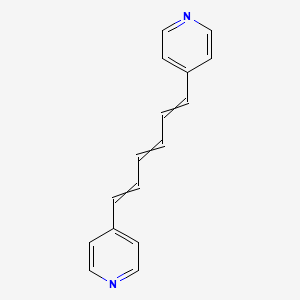
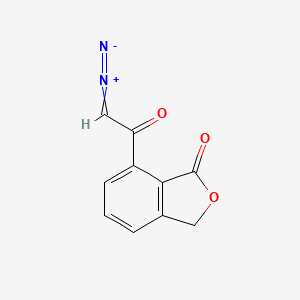
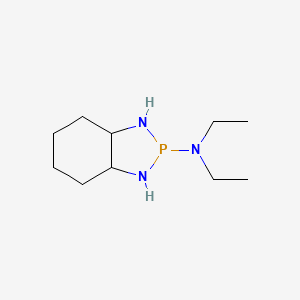
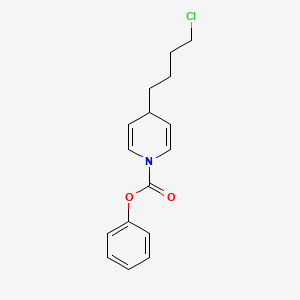
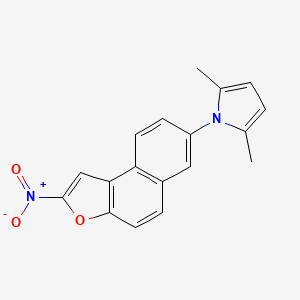
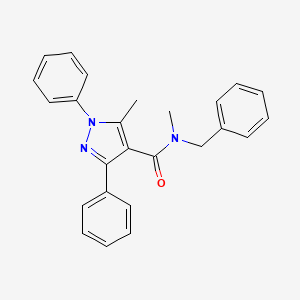
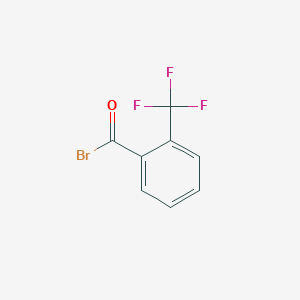
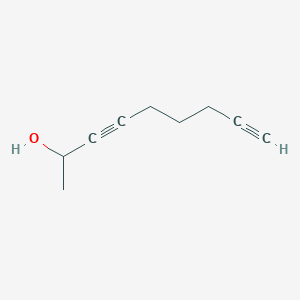
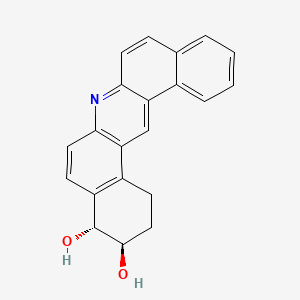
![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
